molecular formula C8H10N4 B12820734 1-Methyl-1H-benzo[d]imidazole-2,6-diamine

1-Methyl-1H-benzo[d]imidazole-2,6-diamine

Cat. No.: B12820734
M. Wt: 162.19 g/mol
InChI Key: WSVFFOAKOUIAFU-UHFFFAOYSA-N
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Description

1-Methyl-1H-benzo[d]imidazole-2,6-diamine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-benzo[d]imidazole-2,6-diamine typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including arylhalides and aromatic heterocycles.

Industrial Production Methods: Industrial production methods for this compound often involve multi-step processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-benzo[d]imidazole-2,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of 1-Methyl-1H-benzo[d]imidazole-2,6-diamine involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and pathways.

Comparison with Similar Compounds

    1-Methyl-1H-benzimidazole: Shares a similar core structure but lacks the diamine functionality.

    2-Methyl-1H-benzo[d]imidazole: Similar structure with a methyl group at a different position.

    1H-benzo[d]imidazole-2-thiol: Contains a thiol group instead of a diamine group.

Uniqueness: 1-Methyl-1H-benzo[d]imidazole-2,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

3-methylbenzimidazole-2,5-diamine

InChI

InChI=1S/C8H10N4/c1-12-7-4-5(9)2-3-6(7)11-8(12)10/h2-4H,9H2,1H3,(H2,10,11)

InChI Key

WSVFFOAKOUIAFU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)N)N=C1N

Origin of Product

United States

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